molecular formula C20H16N2O6 B2701793 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-40-6

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2701793
CAS No.: 892758-40-6
M. Wt: 380.356
InChI Key: WIHDBBAWDISAIG-UHFFFAOYSA-N
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Description

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a trimethoxyphenyl group, an oxadiazole ring, and a chromenone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural novelty.

Mechanism of Action

Target of Action

The primary targets of the compound 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits tubulin polymerization, a process crucial for cell division . It also inhibits the activity of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, thereby affecting various cellular processes .

Biochemical Pathways

The compound this compound affects several biochemical pathways due to its interaction with multiple targets. It disrupts the normal functioning of the microtubule network, leading to cell cycle arrest and apoptosis . It also affects the redox homeostasis by inhibiting TrxR, leading to increased oxidative stress . Furthermore, it can affect gene expression by inhibiting HLSD1, a histone demethylase .

Pharmacokinetics

The presence of the trimethoxyphenyl group might influence its bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest, induction of apoptosis, increased oxidative stress, and altered gene expression . These effects can lead to the inhibition of cell growth and proliferation, making this compound a potential anti-cancer agent .

Preparation Methods

The synthesis of 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxyphenyl precursor. This precursor can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide, and finally oxidation of the methyl group to an aldehyde . The oxadiazole ring is then formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids . The final step involves coupling the oxadiazole intermediate with the chromenone core under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one include:

Properties

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-15-9-12(10-16(25-2)17(15)26-3)18-21-19(28-22-18)13-8-11-6-4-5-7-14(11)27-20(13)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHDBBAWDISAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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